![molecular formula C14H16N4O2 B3122963 1-[3-morpholino-4-(2-pyridinyl)-1H-pyrazol-1-yl]-1-ethanone CAS No. 303995-26-8](/img/structure/B3122963.png)
1-[3-morpholino-4-(2-pyridinyl)-1H-pyrazol-1-yl]-1-ethanone
Descripción general
Descripción
1-[3-morpholino-4-(2-pyridinyl)-1H-pyrazol-1-yl]-1-ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MPPE and is primarily used in the field of medicinal chemistry. MPPE has been shown to have potential therapeutic effects in several diseases, including cancer and inflammation.
Mecanismo De Acción
The exact mechanism of action of MPPE is not fully understood. However, studies have suggested that MPPE exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins involved in disease progression. For example, MPPE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPPE has been shown to have several biochemical and physiological effects. Studies have shown that MPPE can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. MPPE has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, MPPE has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPPE in lab experiments is its high purity and stability. MPPE is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using MPPE in lab experiments is its low solubility in water. This can make it difficult to administer MPPE to cells or animals in experiments.
Direcciones Futuras
There are several future directions for research related to MPPE. One potential area of research is the development of more potent and selective MPPE analogs. Another area of research is the investigation of the potential therapeutic effects of MPPE in other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of MPPE and to identify potential side effects associated with its use.
Conclusion:
In conclusion, 1-[3-morpholino-4-(2-pyridinyl)-1H-pyrazol-1-yl]-1-ethanone is a chemical compound with potential therapeutic effects in various diseases. The synthesis of MPPE is a straightforward process, and MPPE has been extensively studied for its biochemical and physiological effects. While there are some limitations to using MPPE in lab experiments, there are several future directions for research related to this compound. Overall, MPPE represents a promising area of research in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
MPPE has been extensively studied for its potential therapeutic effects in various diseases. Studies have shown that MPPE has anti-inflammatory properties and can inhibit the growth of cancer cells. MPPE has also been shown to have potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3-morpholin-4-yl-4-pyridin-2-ylpyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-11(19)18-10-12(13-4-2-3-5-15-13)14(16-18)17-6-8-20-9-7-17/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGBVFIKDVEYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C(=N1)N2CCOCC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



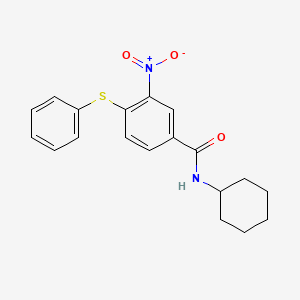
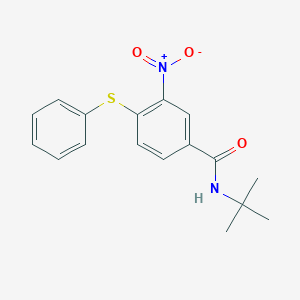
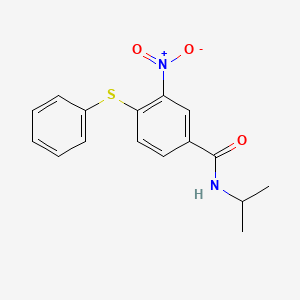
![1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole](/img/structure/B3122909.png)
![5-(Tert-butyl)-2-{[4-(trifluoromethyl)benzyl]oxy}isophthalonitrile](/img/structure/B3122914.png)
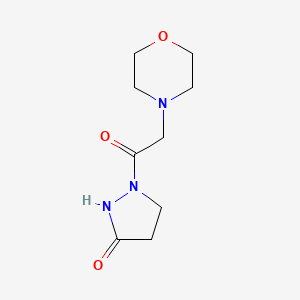
![N-[(dimethylamino)methylene]-4-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B3122925.png)
![1-[2-(4-methoxyphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3122941.png)
![1-{2-[3-(trifluoromethyl)phenyl]diazenyl}tetrahydro-3H-pyrazol-3-one](/img/structure/B3122944.png)
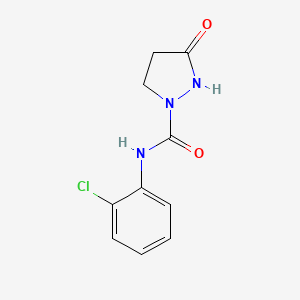
![ethyl 2-[(E)-2-[(2-methoxycarbonylthiophen-3-yl)amino]ethenyl]-5-oxo-10H-benzo[g]quinoline-3-carboxylate](/img/structure/B3122951.png)
![ethyl 5-oxo-2-[(E)-2-(pyridin-2-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3122953.png)
![1-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]-N-phenylmethanimine](/img/structure/B3122974.png)
![2-(3-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B3122979.png)